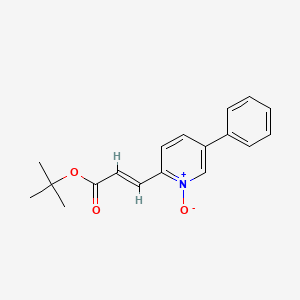
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a phenyl group and a tert-butoxy group
Preparation Methods
The synthesis of 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 5-phenylpyridine with tert-butyl acetoacetate under specific conditions to introduce the tert-butoxy group. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the tert-butoxy group can be replaced with other functional groups under appropriate conditions.
Scientific Research Applications
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including azoles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signaling pathways in biological systems.
Comparison with Similar Compounds
Similar compounds to 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide include:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the tert-butoxy group and phenyl group but differs in its overall structure and functional groups.
Diazocarbonyl compounds: These compounds are used in the synthesis of azoles and share some reactivity patterns with this compound.
Dess-Martin periodinane: While primarily an oxidizing agent, it shares some structural similarities in terms of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
tert-butyl (E)-3-(1-oxido-5-phenylpyridin-1-ium-2-yl)prop-2-enoate |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)22-17(20)12-11-16-10-9-15(13-19(16)21)14-7-5-4-6-8-14/h4-13H,1-3H3/b12-11+ |
InChI Key |
AQXWIOWSVXZTGK-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


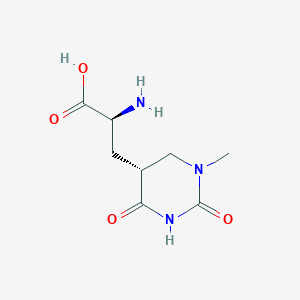
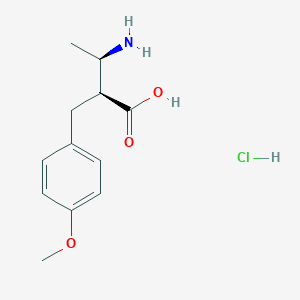
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
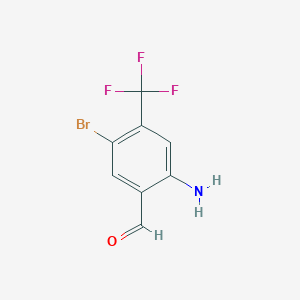
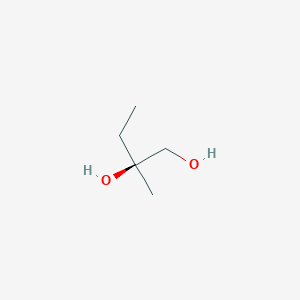
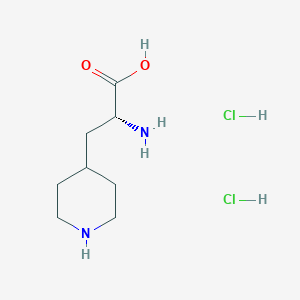
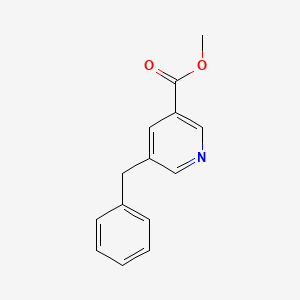
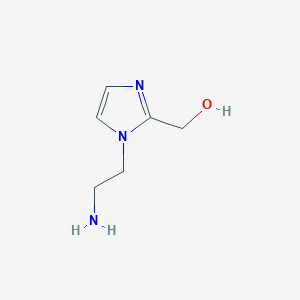
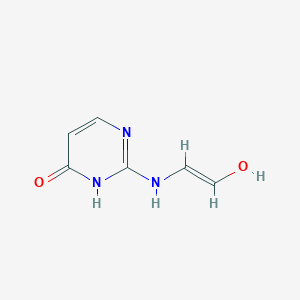
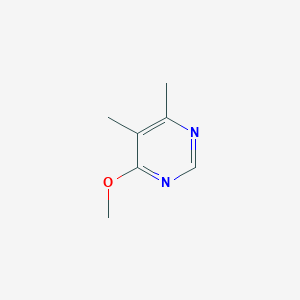
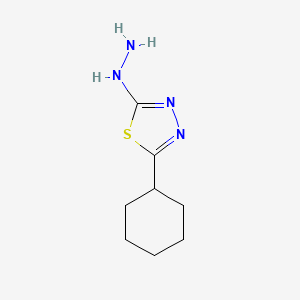
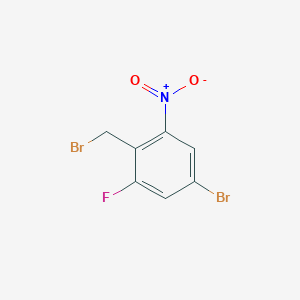
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)

